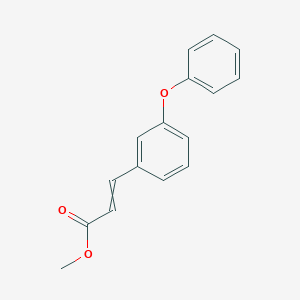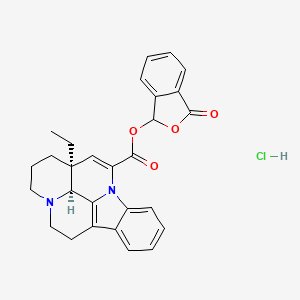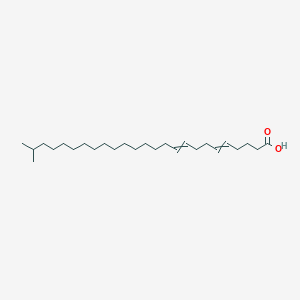
24-Methylpentacosa-5,9-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Methylpentacosa-5,9-dienoic acid is a unique polyunsaturated fatty acid characterized by the presence of bis-methylene-interrupted Z-double bonds. This compound is primarily found in natural sources such as the fruits of gymnosperms, roots and leaves of Annonaceae and yew plants, microscopic fungi, insect pheromones, marine sponges, and cyanobacteria . It plays a significant role in various metabolic reactions and exhibits a broad spectrum of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylpentacosa-5,9-dienoic acid involves the stereoselective formation of bis-methylene-interrupted Z-double bonds. One approach includes the formation of magnesacyclopentane, followed by acid hydrolysis to yield the desired diene . Another method involves the stereoselective hydrogenation of 1,5-diynes synthesized by successive formation of C–C bonds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the extraction from natural sources and subsequent purification processes to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 24-Methylpentacosa-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides, peroxides, and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions can occur at the double bonds, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used.
Substitution: Various halogens and other substituents can be introduced under specific conditions.
Major Products:
Scientific Research Applications
24-Methylpentacosa-5,9-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of polyunsaturated fatty acids and their derivatives.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in developing new antimicrobial and antitumor agents.
Mechanism of Action
The mechanism of action of 24-Methylpentacosa-5,9-dienoic acid involves its interaction with specific molecular targets and pathways. The compound’s bis-methylene-interrupted Z-double bonds play a crucial role in its biological activity. These double bonds can interact with various enzymes and receptors, leading to the observed antimicrobial, antitumor, and other biological effects .
Comparison with Similar Compounds
24-Methylpentacosa-5,9-dienoic acid can be compared with other similar compounds, such as:
- 5,9-Hexadecadienoic acid
- 7,11-Octadecadienoic acid
- 14-Methylpentadeca-5,9-dienoic acid
Properties
CAS No. |
83474-17-3 |
|---|---|
Molecular Formula |
C26H48O2 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
24-methylpentacosa-5,9-dienoic acid |
InChI |
InChI=1S/C26H48O2/c1-25(2)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26(27)28/h8,10,16,18,25H,3-7,9,11-15,17,19-24H2,1-2H3,(H,27,28) |
InChI Key |
GCCXBHCBVGHCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
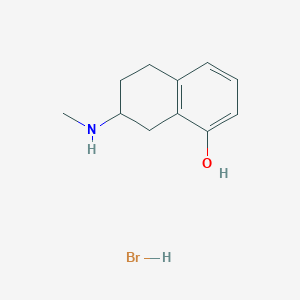
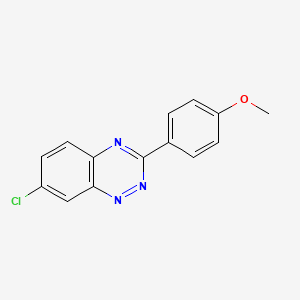
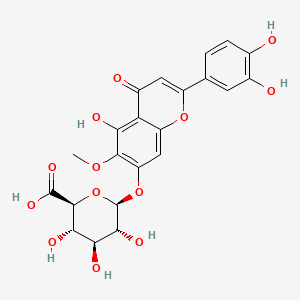
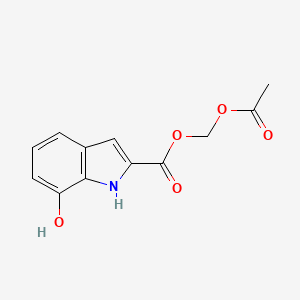
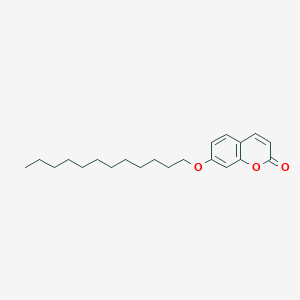

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
